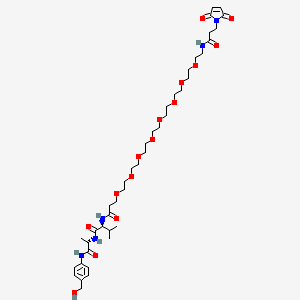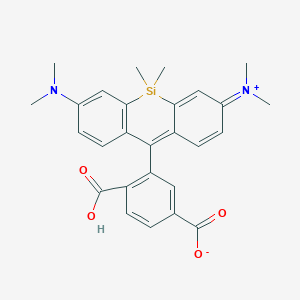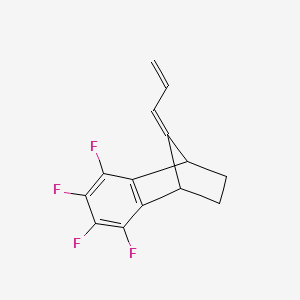
5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-9-(2-propen-1-ylidene)-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T209929 is a chemical compound with the molecular formula C14H10F4 and a molecular weight of 254.229 . It is known for its unique properties and is often used in early discovery research as part of a collection of rare and unique chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of RCL T209929 involves the synthesis of its linear formula C14H10F4 . The specific synthetic routes and reaction conditions are not extensively documented, but it typically involves the use of fluorinated aromatic compounds under controlled conditions .
Industrial Production Methods
it is produced in small quantities for research purposes, and the production process involves stringent quality control measures to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
RCL T209929 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of RCL T209929 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of RCL T209929 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated aromatic ketones, while reduction reactions may yield fluorinated aromatic alcohols .
Applications De Recherche Scientifique
RCL T209929 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorination on aromatic compounds.
Biology: It is used in biological studies to understand the interactions of fluorinated compounds with biological systems.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mécanisme D'action
The mechanism of action of RCL T209929 involves its interaction with specific molecular targets and pathways. The fluorine atoms in its structure play a crucial role in its reactivity and interactions. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
RCL T209929 can be compared with other similar compounds, such as:
RCL T208922: Another fluorinated aromatic compound with similar properties.
RCL T209228: A compound with a different fluorination pattern but similar reactivity.
RCL T202924: A compound used in similar research applications but with a different molecular structure.
RCL T209929 is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for research and development in various fields .
Propriétés
Numéro CAS |
79917-57-0 |
|---|---|
Formule moléculaire |
C14H10F4 |
Poids moléculaire |
254.22 g/mol |
Nom IUPAC |
3,4,5,6-tetrafluoro-11-prop-2-enylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C14H10F4/c1-2-3-6-7-4-5-8(6)10-9(7)11(15)13(17)14(18)12(10)16/h2-3,7-8H,1,4-5H2 |
Clé InChI |
WJCJMQBGYLBEGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
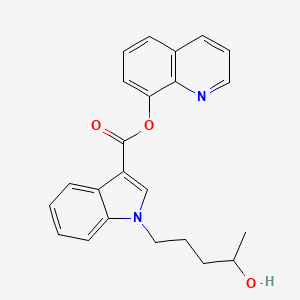

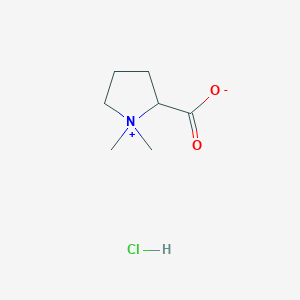
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
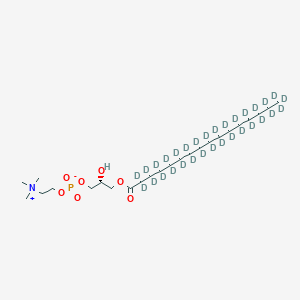
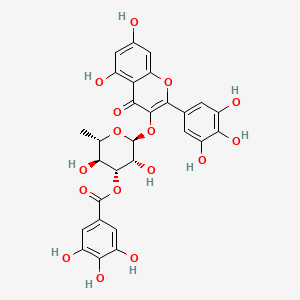
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)

